4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride
Overview
Description
BL-1021 is an orally available small molecule designed for the treatment of neuropathic pain. Neuropathic pain is a complex, chronic state of pain resulting from dysfunctional or injured nerve fibers. BL-1021 was developed to target the activities of anti-neuropathic antidepressant drugs without their common adverse effects .
Scientific Research Applications
BL-1021 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of neuropathic pain and the development of new analgesic drugs.
Biology: Investigated for its effects on nerve cells and its potential to modulate pain pathways.
Medicine: Explored as a potential treatment for neuropathic pain, with clinical trials demonstrating its safety and efficacy.
Industry: Potentially used in the development of new pain management therapies and as a reference compound in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BL-1021 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of BL-1021 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
BL-1021 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: BL-1021 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of BL-1021 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of BL-1021 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Mechanism of Action
BL-1021 exerts its effects by interacting with specific molecular targets and pathways involved in neuropathic pain. It acts as an adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters that contribute to pain signaling. This interaction helps to reduce pain perception and improve pain management. The compound’s mechanism of action involves modulation of neurotransmitter release and inhibition of pain pathways .
Comparison with Similar Compounds
BL-1021 is unique compared to other similar compounds due to its specific targeting of adrenergic receptors and its reduced propensity for adverse effects. Similar compounds include:
Gabapentin: Another drug used for neuropathic pain, but with different mechanisms and side effects.
Pregabalin: Similar to gabapentin, used for neuropathic pain but with a different pharmacological profile.
Duloxetine: An antidepressant also used for neuropathic pain, but with a broader range of side effects
BL-1021 stands out due to its improved efficacy and safety profile, making it a promising candidate for the treatment of neuropathic pain .
Properties
CAS No. |
1002331-76-1 |
---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25(23(26)13-6-16-24)17-7-12-22-20-10-4-2-8-18(20)14-15-19-9-3-5-11-21(19)22;/h2-5,8-12H,6-7,13-17,24H2,1H3;1H |
InChI Key |
DEKZAWRGNGHZKY-UHFFFAOYSA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)CCCN.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BL-1021; BL 1021; BL1021; BL-1021 free; AN-228; AN 228; AN228 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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